2-Amino-2-(bicyclo[2.2.1]heptan-2-YL)acetic acid hydrochloride
Description
2-Amino-2-(bicyclo[2.2.1]heptan-2-yl)acetic acid hydrochloride is a bicyclic amino acid derivative with a molecular formula of C₁₀H₁₇ClNO₂ (calculated molecular weight: 219.71 g/mol) . Its structure features a norbornane (bicyclo[2.2.1]heptane) core substituted with an amino group and a carboxylic acid moiety, which is protonated as a hydrochloride salt. The compound is listed under CAS number 196618-71-0 and is available for research and development purposes, with purity levels typically ≥95% . Predicted physicochemical properties include a collision cross-section (CCS) of 141.8 Ų for the [M+H]+ adduct, indicating moderate molecular compactness .
Properties
IUPAC Name |
2-amino-2-(2-bicyclo[2.2.1]heptanyl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c10-8(9(11)12)7-4-5-1-2-6(7)3-5;/h5-8H,1-4,10H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADHCHZHDKANNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182291-64-1 | |
| Record name | 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(bicyclo[2.2.1]heptan-2-YL)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of bicyclo[2.2.1]heptane derivatives.
Amination: The bicyclo[2.2.1]heptane derivative undergoes amination to introduce the amino group at the 2-position.
Acetic Acid Derivatization: The amino derivative is then reacted with acetic acid or its derivatives to form the desired acetic acid derivative.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(bicyclo[2.2.1]heptan-2-YL)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Biological Activities
Research indicates that 2-amino-2-(bicyclo[2.2.1]heptan-2-YL)acetic acid hydrochloride exhibits several biological activities:
- Neuroprotective Effects : Studies have shown its potential in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
- Modulation of Neurotransmitter Systems : Its structure allows interaction with neurotransmitter receptors, particularly those involved in the glutamatergic system, which may influence synaptic plasticity and cognitive functions.
- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial effects against certain bacterial strains, making it a candidate for developing new antibiotics.
Pharmaceutical Development
The compound's unique properties make it a valuable lead compound in drug discovery:
- Lead Compound for Neurological Disorders : Its ability to modulate neurotransmitter systems positions it as a potential treatment for conditions like Alzheimer's and Parkinson's diseases.
- Antimicrobial Agent Development : The observed antimicrobial properties could lead to the formulation of new antibiotics.
Biochemical Studies
In biochemical research, this compound serves as a tool for:
- Studying Protein Interactions : Its structural features allow it to be used in assays to investigate protein-ligand interactions.
- Investigating Metabolic Pathways : It can be used to trace metabolic pathways involving amino acids and their derivatives.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death compared to control groups, suggesting its potential as a therapeutic agent in neurodegenerative diseases.
Case Study 2: Antimicrobial Activity
In vitro tests demonstrated that this compound exhibited inhibitory effects against several Gram-positive bacteria, indicating its potential use in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-Amino-2-(bicyclo[2.2.1]heptan-2-YL)acetic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure provides a rigid framework that can fit into specific binding sites, while the amino and acetic acid groups can form hydrogen bonds and electrostatic interactions with target molecules. This can lead to inhibition or activation of biological pathways, depending on the specific target and context.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Bicyclo[2.2.1]heptane Derivatives
2-Amino-2-(bicyclo[2.2.1]heptan-2-yl)propanoic acid Hydrochloride
- Molecular Formula: C₁₀H₁₈ClNO₂ (vs. C₁₀H₁₇ClNO₂ for the target compound)
- Key Difference: Incorporates a methyl group on the α-carbon of the amino acid backbone, increasing hydrophobicity and steric bulk.
- Applications : Used in peptide mimetics for drug discovery, leveraging its rigid bicyclic framework to stabilize secondary structures .
4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid Hydrochloride
- Molecular Formula: C₈H₁₂ClNO₂
- Applications : Explored as a constrained proline analog in peptidomimetic design .
Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate HCl
Bicyclo[1.1.1]pentane Derivatives
(R)-2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid Hydrochloride
Adamantane and Tricyclic Derivatives
(S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetic Acid Hydrochloride
- Molecular Formula: C₂₀H₂₇ClNO₃
- Key Difference : Incorporates a tricyclic adamantane group and a chiral hydroxy-phenyl moiety, significantly increasing molecular weight (365.89 g/mol) and complexity.
- Applications : Investigated for antiviral and enzyme inhibition activity due to its rigid, lipophilic structure .
Functional Group Variations
2-{Bicyclo[2.2.1]heptan-2-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic Acid
- Molecular Formula: C₁₄H₂₁NO₄
- Key Difference: Substitutes the hydrochloride salt with a Boc-protected amino group, enhancing solubility in organic solvents.
- Applications: Intermediate in solid-phase peptide synthesis for temporary amino protection .
Structural and Functional Implications
- Bicyclic Core Size: Norbornane (bicyclo[2.2.1]heptane) derivatives offer a balance between rigidity and synthetic accessibility, whereas bicyclo[1.1.1]pentane analogs prioritize steric mimicry with reduced ring strain .
- Amino Acid Backbone Modifications: Methylation (e.g., propanoic acid derivative) increases lipophilicity, while esterification (e.g., methyl ester) alters reactivity for targeted coupling reactions .
- Salt Forms :
Research and Commercial Availability
- Suppliers : Multiple vendors offer the target compound and analogs, including Enamine Ltd (purity: 95%) , BLDpharm , and CymitQuimica .
- Pricing: Costs vary by scale; for example, 100 mg of the adamantane derivative is priced at ~$572 , whereas simpler bicycloheptane derivatives are more economical (~$97–$295 per gram) .
Biological Activity
2-Amino-2-(bicyclo[2.2.1]heptan-2-YL)acetic acid hydrochloride, a bicyclic amino acid derivative, has garnered attention for its unique structural properties and potential biological activities. This compound, with the molecular formula C9H15ClN2O2, is characterized by an amino group and a carboxylic acid group, enhancing its solubility and reactivity in biological systems.
Structural Characteristics
The bicyclic structure of this compound contributes to its distinct steric and electronic properties compared to other amino acids. This unique configuration may influence its interactions with biological targets, making it a subject of interest in pharmacological research.
| Property | Details |
|---|---|
| Molecular Formula | C9H15ClN2O2 |
| Molecular Weight | 205.68 g/mol |
| CAS Number | 182291-64-1 |
| Hydrochloride Form | Enhances solubility |
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.
- Antioxidant Properties : The compound has shown promise in scavenging free radicals, which can contribute to cellular damage and aging.
- Modulation of Neurotransmitter Systems : Interaction studies have indicated that it may influence neurotransmitter systems, particularly those involving glutamate and GABA, which are crucial for synaptic transmission and overall brain function.
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Neuroprotection : A study published in Bioorganic & Medicinal Chemistry evaluated the neuroprotective effects of various amino acid derivatives, including this compound. Results indicated a significant reduction in neuronal cell death under oxidative stress conditions compared to control groups.
- Antioxidant Activity Assessment : In vitro assays demonstrated that the compound effectively reduced lipid peroxidation levels in neuronal cell cultures, suggesting its potential as an antioxidant agent.
Mechanistic Insights
The mechanism underlying the biological activities of this compound may involve:
- Interaction with Receptors : The structural configuration allows for specific interactions with neurotransmitter receptors, enhancing or inhibiting their activity.
- Cell Signaling Pathways : It may modulate key signaling pathways involved in cell survival and apoptosis, further contributing to its neuroprotective effects.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 1-Amino-1-cyclopentanecarboxylic acid | Cyclopentane derivative | Smaller ring structure; different biological activity |
| 4-Aminobutyric acid | Straight-chain amino acid | Known neurotransmitter; simpler structure |
| 3-Amino-N-benzylpropanamide | Linear structure | Different functional groups; used in analgesics |
Q & A
Q. What are the recommended methods for synthesizing 2-Amino-2-(bicyclo[2.2.1]heptan-2-yl)acetic acid hydrochloride?
The compound is synthesized via chiral resolution methods, often involving nucleophilic substitution on bicyclo[2.2.1]heptane derivatives followed by amino acid conjugation and hydrochloride salt formation. Inert atmosphere techniques are critical due to moisture sensitivity, as noted for similar bicyclic amines. Enamine Ltd. lists it as a building block with 95% purity, suggesting established synthetic protocols .
Q. What analytical techniques are effective for characterizing purity and structure?
A multi-technique approach is recommended:
Q. What storage conditions optimize long-term stability?
Store desiccated at -20°C under argon in amber glass. The hygroscopic nature of the hydrochloride salt necessitates moisture-free conditions, as supported by stability data on analogous compounds . Periodic HPLC purity checks every 6 months are advised.
Q. What safety protocols are essential during handling?
Follow amino acid hydrochloride guidelines:
- Use NIOSH-approved N95 respirators for powder handling.
- Neutralize waste with 1M NaOH before disposal.
- Treat as a potential mutagen based on structural alerts from similar amines .
Advanced Research Questions
Q. How can researchers resolve contradictory solubility data in different solvents?
Address discrepancies through:
- Temperature-dependent solubility studies (0–50°C) in polar aprotic solvents (e.g., DMSO).
- X-ray powder diffraction to identify polymorphic variations.
- Dynamic light scattering to detect aggregation. Cross-validate with data on structurally similar bicyclic derivatives .
Q. What computational strategies model the compound’s conformation and interactions?
- Molecular dynamics simulations (AMBER/CHARMM force fields) to study restricted rotation of the bicyclic core.
- DFT calculations (B3LYP/6-311+G(d,p)) to optimize energy conformations and predict hydrogen bonding.
- Molecular docking incorporating the rigid norbornane core’s spatial requirements, referencing pharmacophore models .
Q. How to design experiments investigating its enzyme inhibition potential?
Use a phased approach:
- Fluorescence-based PAL inhibition assays (1 nM–10 mM concentration gradients) .
- Isothermal titration calorimetry to determine binding thermodynamics.
- X-ray crystallography of enzyme-inhibitor complexes for structural insights. Control experiments with simple bicyclic amines isolate amino acid contributions.
Q. What strategies address chiral resolution challenges during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
